3-[(4-ethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with an ethylbenzenesulfonyl group and a pentylamine side chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which is then fused with a quinazoline moiety. The ethylbenzenesulfonyl group is introduced through a sulfonylation reaction, and the pentylamine side chain is added via nucleophilic substitution.
Formation of Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Fusion with Quinazoline Moiety: The triazole ring is then fused with a quinazoline derivative through a condensation reaction.
Sulfonylation: The ethylbenzenesulfonyl group is introduced using ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Nucleophilic Substitution: The pentylamine side chain is added through a nucleophilic substitution reaction using pentylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazole and quinazoline moieties.
Sulfonylated Amines: Compounds with sulfonyl and amine groups.
Pentylamine Derivatives: Compounds with pentylamine side chains.
Uniqueness
3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-3-5-8-15-23-20-18-9-6-7-10-19(18)27-21(24-20)22(25-26-27)30(28,29)17-13-11-16(4-2)12-14-17/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,23,24) |
InChI Key |
OTIWVRJASNCLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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